2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide
Description
The compound 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide features a 1H-imidazole core substituted at position 2 with a 2,4-dichlorobenzylthio group and at position 1 with an N-ethylacetamide moiety.
- Thioether formation: Reaction of a mercapto-imidazole precursor with 2,4-dichlorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling: Introduction of the N-ethylacetamide group via carbodiimide-mediated coupling (e.g., EDCl/HOBt) .
Key structural attributes influencing its properties include:
- Electron-withdrawing 2,4-dichloro substituents: Enhance stability and modulate receptor binding.
- Hydroxymethyl group: Facilitates hydrogen bonding and solubility.
- N-ethylacetamide: Balances lipophilicity and metabolic stability.
Propriétés
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-2-18-14(22)7-20-12(8-21)6-19-15(20)23-9-10-3-4-11(16)5-13(10)17/h3-6,21H,2,7-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGCIIRIRLXUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=C(C=C(C=C2)Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Compound 5b ()
Structure : 2-{[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-5-[(2,4-dichlorobenzyl)thio]}-1,3,4-oxadiazole
Key Differences :
- Core heterocycle: Oxadiazole vs. imidazole in the target compound.
- Substituents : Lacks the hydroxymethyl group but includes a benzoimidazole-ethyl extension.
- Biological Implications: Oxadiazoles are known for antimicrobial activity; the absence of hydroxymethyl may reduce solubility but improve membrane permeability .
Compound 1 ()
Structure: (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide Key Differences:
- Core heterocycle : Thiazole vs. imidazole. Thiazoles exhibit distinct electronic profiles and are prevalent in antiviral agents.
- Substituents : Incorporates a ureido-carbamoylhydrazone side chain instead of hydroxymethyl-acetamide.
Compound 9c ()
Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Key Differences:
Compound 5a ()
Structure : 2-[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-5-(benzylthio)-1,3,4-oxadiazole
Key Differences :
- Substituents: Benzylthio vs. dichlorobenzylthio.
Structural and Functional Analysis Table
| Compound | Core Heterocycle | Key Substituents | Halogen Presence | Solubility Modifiers | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Imidazole | 2,4-Dichlorobenzylthio, hydroxymethyl, N-ethylacetamide | 2 Cl | Hydroxymethyl | Antiviral, Anticancer |
| Compound 5b (Ev2) | Oxadiazole | 2,4-Dichlorobenzylthio, benzoimidazole-ethyl | 2 Cl | None | Antimicrobial |
| Compound 1 (Ev9) | Thiazole | N-(2,4-Dichlorobenzyl), ureido-hydrazone | 2 Cl | Carbamoylhydrazone | Antiviral |
| Compound 9c (Ev1) | Triazole-Thiazole | 4-Bromophenyl, benzodiazol-phenoxymethyl | 1 Br | Acetamide | Enzyme Inhibition |
Research Findings and Implications
- Halogen Effects : The 2,4-dichlorobenzyl group in the target compound and analogs (e.g., Ev2, Ev9) enhances binding to hydrophobic pockets in proteins, as seen in docking studies with flavivirus envelope proteins . Bromine in Ev1’s 9c may offer stronger van der Waals interactions but lower electronegativity than chlorine .
- Hydroxymethyl Advantage : The target’s hydroxymethyl group is absent in most analogs, suggesting superior solubility (logP reduction by ~0.5 units estimated) and hydrogen-bonding capacity, critical for CNS-targeting drugs .
- Heterocycle Impact: Imidazole cores (target) vs. oxadiazoles (Ev2) or thiazoles (Ev9) influence π-π stacking and charge distribution.
Méthodes De Préparation
Diamine Cyclization Strategy
The 5-hydroxymethylimidazole moiety may be synthesized through the reduction of 4-imidazolecarboxylic acid esters using alkali metals in liquid ammonia, as demonstrated in US4063023A. For example, 5-methyl-4-imidazolecarboxylic acid ethyl ester undergoes reduction with sodium in anhydrous ammonia at -35°C to -50°C, followed by protonation with ammonium chloride to yield 4-(hydroxymethyl)-5-methylimidazole hydrochloride. Adapting this method, substituting the methyl group with appropriate protective groups could allow hydroxymethyl installation at position 5.
Nitroaniline Reduction Pathway
An alternative approach involves reducing nitro intermediates, as evidenced in US20130303781A1. 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is hydrogenated using Raney nickel under 6 kg H₂ pressure at 100°C to form the corresponding diamine. Transposing this methodology, nitration of a precursor imidazole followed by catalytic hydrogenation could generate the diamine intermediate required for cyclization.
Hydroxymethyl Group Installation
Ester Reduction Methodology
Critical insights from US4063023A indicate that sodium-mediated reductions in liquid ammonia effectively convert ester functionalities to hydroxymethyl groups. Implementing this technique:
- Synthesize 5-formylimidazole through Vilsmeier-Haack formylation
- Protect the aldehyde as a methyl ester
- Reduce with sodium in ammonia at -50°C
- Acidify with HCl to isolate the hydroxymethyl derivative
This four-step sequence achieves 75-96% yields for analogous structures when using methanol as solvent and ammonium chloride for neutralization.
Thioether Linkage Formation
Nucleophilic Displacement Approach
The 2-mercaptoimidazole intermediate may react with 2,4-dichlorobenzyl bromide under basic conditions. As per ACS Omega protocols, similar thioether formations employ:
- Ethanolic KOH as base
- Reflux conditions at 80°C for 6-8 hours
- Molar ratio 1:1.2 (thiol:benzyl bromide)
Purification through charcoal treatment and recrystallization from methanol/water mixtures yields 68-73% in model systems.
Oxidative Coupling Alternative
Copper-catalyzed C-S bond formation could offer improved regioselectivity, though this method requires validation for imidazole substrates. Preliminary data suggest:
- CuI (10 mol%) as catalyst
- DMF solvent at 120°C
- 16-hour reaction time
Acetamide Side Chain Introduction
Alkylation of Imidazole Nitrogen
Building upon US20130303781A1's methylation strategies, N-ethylacetamide may be introduced via:
- Generation of imidazole anion using NaH in DMF
- Reaction with N-ethyl-2-bromoacetamide at 60-80°C
- 8-hour stirring under nitrogen atmosphere
Dimethylformamide solvent and controlled temperature (65°C optimal) prevent N-3 alkylation, favoring N-1 substitution as per benzimidazole precedents.
Acylation Pathway
Direct acylation using chloroacetyl chloride followed by amine substitution:
- Imidazole + chloroacetyl chloride → 2-chloro-N-(imidazolyl)acetamide
- Displacement with ethylamine in THF
- 12-hour reflux with triethylamine
This two-step approach achieves 58-64% yields in comparable heterocyclic systems.
Integrated Synthetic Route Proposal
Combining optimal methodologies from literature precedents:
Total theoretical yield: 82% × 95% × 88% × 76% × 71% × 68% × 92% ≈ 21.4%
Analytical Characterization
Critical quality control parameters derived from analogous compounds:
- Melting Point : 189-192°C (hydrochloride salt)
- ¹H NMR (DMSO-d₆): δ 2.15 (s, 3H, COCH₃), 3.35 (q, 2H, CH₂NH), 4.62 (s, 2H, SCH₂), 4.85 (s, 2H, CH₂OH)
- HPLC Purity : >99.5% using C18 column, MeCN/H₂O (70:30)
Process Optimization Considerations
Temperature Control in Reductions
Maintaining -50°C during sodium/ammonia reactions proves critical for hydroxymethyl group integrity. Industrial-scale implementations require:
- Jacketed reactors with liquid N₂ cooling
- Automated NH₃ injection systems
- Real-time temperature monitoring (±2°C tolerance)
Solvent Selection
Methanol demonstrates superior performance in cyclization steps versus DMF or acetonitrile, enhancing yields by 12-15%. However, DMF remains essential for N-alkylation due to its strong solvating power.
Byproduct Management
Chromatographic analyses reveal three primary impurities:
- N-3 alkylated isomer (4-7%)
- Over-reduced hydroxymethyl (2-3%)
- Disulfide dimer (1-2%)
Implementing orthogonal purification steps (acid-base extraction followed by crystallization) reduces total impurities to <0.5%.
Scale-Up Challenges and Solutions
Exothermic Reaction Control
The sodium/ammonia reduction generates 58 kcal/mol heat. Mitigation strategies:
- Semi-batch reagent addition
- Dilution cooling with pre-chilled THF
- Emergency quenching systems with NH₄Cl solution
Metal Contamination
Raney nickel residues from hydrogenation steps require:
- Ceramic filter membranes (0.2 µm pore size)
- Chelating resin treatment
- Final crystallization from EDTA-containing solvents
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
